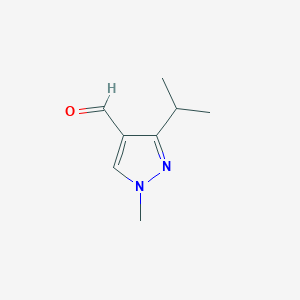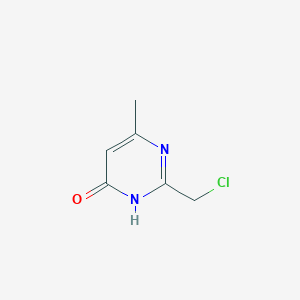
2-(Chloromethyl)-6-methylpyrimidin-4-ol
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the compound reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Recent studies in the synthesis and quantum chemical insights of crystalline organic compounds have included the exploration of derivatives related to 2-(Chloromethyl)-6-methylpyrimidin-4-ol. For instance, Ali et al. (2021) reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural characterization using X-ray diffraction. They found that different moieties binding with the 2-amino-6-methylpyrimidin-4-ol group can significantly alter the stability, reactivity, and other properties of the compounds (Ali et al., 2021).
Pharmaceutical Intermediates
The compound has been identified as a key intermediate in the synthesis of various pharmaceutical products. For example, Guo Lei-ming (2012) synthesized 4,6-Dichloro-2-methylpyrimidine, a significant intermediate in the production of the anticancer drug dasatinib, through a process involving 2-(Chloromethyl)-6-methylpyrimidin-4-ol (Guo Lei-ming, 2012).
Antibacterial Applications
Y. Etemadi et al. (2016) explored the antibacterial potential of derivatives of 2-(Chloromethyl)-6-methylpyrimidin-4-ol. They synthesized a new class of compounds and evaluated their in vitro antibacterial efficacy, finding that some derivatives have significant potential as antibacterial agents (Etemadi et al., 2016).
Fungicidal Activity
A. V. Erkin et al. (2016) reported on the synthesis of pyrimidine derivatives and their potential as fungicides. They found that some hydrochlorides of the brominated derivatives exhibited fungicidal activity, suggesting potential agricultural applications (Erkin et al., 2016).
Metal Ion Complexes
S. Dixon and C. Wells (1986) studied the formation of complexes between certain pyrimidine bases, including derivatives of 2-(Chloromethyl)-6-methylpyrimidin-4-ol, and various metal ions. Their research provides insights into potential applications in metal ion detection or separation (Dixon & Wells, 1986).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVEJTYDFQICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400800 | |
| Record name | 2-(chloromethyl)-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methylpyrimidin-4-ol | |
CAS RN |
23862-02-4 | |
| Record name | 2-(chloromethyl)-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




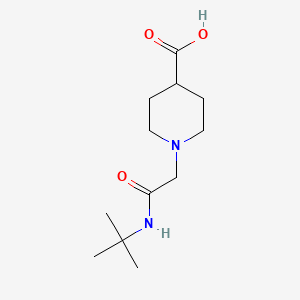

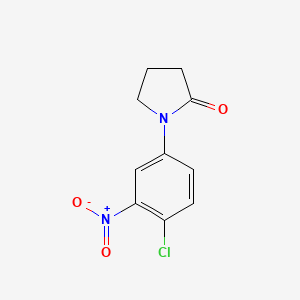

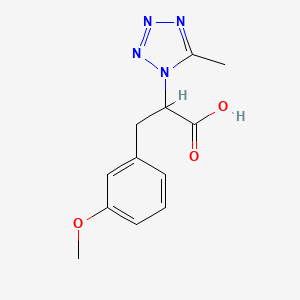
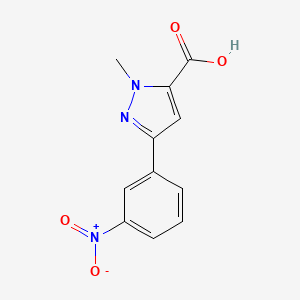
![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
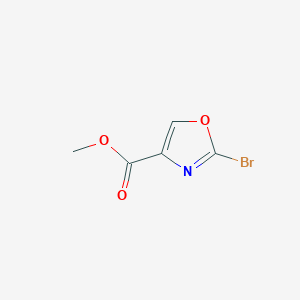
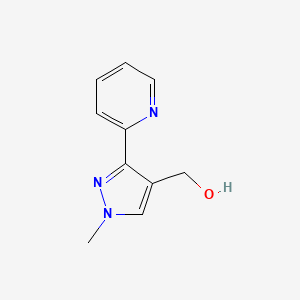
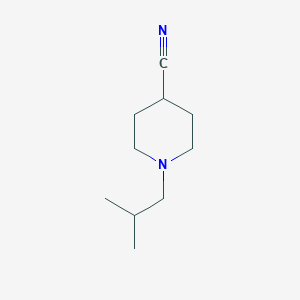
![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
